![molecular formula C17H23FN4O B7549117 4-(4-Ethyl-1,2,4-triazol-3-yl)-1-[2-(4-fluorophenoxy)ethyl]piperidine](/img/structure/B7549117.png)
4-(4-Ethyl-1,2,4-triazol-3-yl)-1-[2-(4-fluorophenoxy)ethyl]piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Ethyl-1,2,4-triazol-3-yl)-1-[2-(4-fluorophenoxy)ethyl]piperidine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as ETP-101 or ETP-46321 and belongs to the class of piperidine derivatives.
Mécanisme D'action
The mechanism of action of ETP-101 involves its interaction with the NMDA receptor, which is a glutamate-gated ion channel that plays a key role in synaptic plasticity and memory formation. ETP-101 acts as a positive allosteric modulator of the NMDA receptor, which means that it enhances the activity of the receptor in the presence of glutamate. This leads to an increase in the influx of calcium ions into the postsynaptic neuron, which triggers various downstream signaling pathways that are involved in synaptic plasticity and memory formation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of ETP-101 are mainly related to its interaction with the NMDA receptor. ETP-101 has been shown to enhance the activity of the receptor, which leads to an increase in the influx of calcium ions into the postsynaptic neuron. This triggers various downstream signaling pathways that are involved in synaptic plasticity and memory formation. ETP-101 has also been shown to inhibit the growth of various cancer cell lines by inducing cell cycle arrest and apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using ETP-101 in lab experiments is its specificity towards the NMDA receptor. This allows researchers to study the role of the receptor in various physiological and pathological processes. However, one of the limitations of using ETP-101 is its potential toxicity, as it has been shown to induce cell death in some cell lines at high concentrations.
Orientations Futures
There are several future directions for the research on ETP-101. One of the potential applications of ETP-101 is in the treatment of Alzheimer's disease, as the NMDA receptor has been implicated in the pathogenesis of the disease. ETP-101 could be used to enhance the activity of the receptor and improve cognitive function in patients with Alzheimer's disease. Another future direction is the development of more potent and selective positive allosteric modulators of the NMDA receptor, which could have therapeutic applications in various neurological and psychiatric disorders.
Méthodes De Synthèse
The synthesis of ETP-101 involves a series of chemical reactions that start with the reaction of 4-ethyl-1,2,4-triazole-3-carboxylic acid with 2-(4-fluorophenoxy)ethylamine in the presence of a coupling agent such as EDCI or DCC to form the corresponding amide. The amide is then reduced using a reducing agent such as sodium borohydride to obtain the intermediate amine. Finally, the amine is reacted with piperidine in the presence of a catalyst such as palladium on carbon to yield ETP-101.
Applications De Recherche Scientifique
ETP-101 has been extensively studied for its potential applications in various fields such as neuroscience, cancer research, and drug discovery. In neuroscience, ETP-101 has been shown to modulate the activity of the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in synaptic plasticity and memory formation. ETP-101 has also been investigated for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of various cancer cell lines.
Propriétés
IUPAC Name |
4-(4-ethyl-1,2,4-triazol-3-yl)-1-[2-(4-fluorophenoxy)ethyl]piperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23FN4O/c1-2-22-13-19-20-17(22)14-7-9-21(10-8-14)11-12-23-16-5-3-15(18)4-6-16/h3-6,13-14H,2,7-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUMDEXAEDPCECB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=NN=C1C2CCN(CC2)CCOC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.